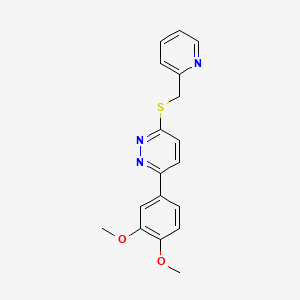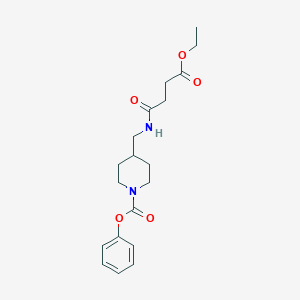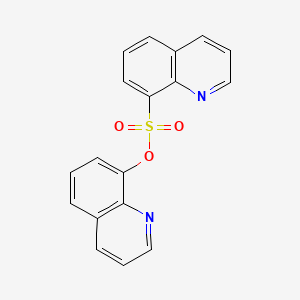
3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound belongs to the family of pyridazine derivatives and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
Studies have shown that 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, this compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine. One of the most promising directions is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in humans, which will be important for its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinemethanethiol followed by the reaction with 2-cyano-6-methylpyridine. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-16-8-6-13(11-17(16)23-2)15-7-9-18(21-20-15)24-12-14-5-3-4-10-19-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHENSRMEHOMUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325913 | |
| Record name | 3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
CAS RN |
626222-30-8 | |
| Record name | 3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chloro-6-fluorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2622620.png)
![7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B2622622.png)
![N-(2,4-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622624.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)

![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)





![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)
![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)